molecular formula C15H15N3O2 B2903351 N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941963-26-4

N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No. B2903351
CAS RN: 941963-26-4
M. Wt: 269.304
InChI Key: HHFSMWZFDGGRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide, commonly known as AQ-III, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxalamide derivatives and has been synthesized using different methods.

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, which are present in the structure of N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown promising anticancer activity . The presence of the quinoline motif in N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide could potentially contribute to anticancer properties.

Antioxidant Activity

Quinoline derivatives have also been found to exhibit antioxidant activity . This suggests that N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide could potentially be used in the development of antioxidant therapies.

Anti-inflammatory Activity

The quinoline motif has been associated with anti-inflammatory activity . Therefore, N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide could potentially be used in the treatment of inflammatory conditions.

Antimalarial Activity

Quinoline derivatives have demonstrated antimalarial activity . This suggests that N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide could potentially be used in the development of antimalarial drugs.

Antituberculosis Activity

Quinoline derivatives have shown antituberculosis activity . This suggests that N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide could potentially be used in the treatment of tuberculosis.

Synthesis of Oxalamides

A sustainable synthesis of oxalamides, by acceptorless dehydrogenative coupling of ethylene glycol with amines, generating H2, homogeneously catalyzed by a ruthenium pincer complex, has been presented . The reverse hydrogenation reaction is also accomplished using the same catalyst . This method could potentially be used in the synthesis of N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide.

Potential Applications in Drug Delivery

Oxalamides are used in drug delivery as a synthon of organosilica nanoparticles . Given that N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide is an oxalamide, it could potentially be used in the development of drug delivery systems.

properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-3-8-16-14(19)15(20)18-13-9-10(2)17-12-7-5-4-6-11(12)13/h3-7,9H,1,8H2,2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFSMWZFDGGRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide

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